molecular formula C10H9BrO3 B6284771 methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 2252151-29-2

methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B6284771
CAS No.: 2252151-29-2
M. Wt: 257.1
InChI Key:
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Description

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate: is a chemical compound with the molecular formula C10H9BrO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).

Major Products:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group may play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

  • Methyl 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
  • Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate
  • Methyl 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylate

Comparison: Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding interactions with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .

Properties

CAS No.

2252151-29-2

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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